

Application Notes and Protocols for Benzenemethanamine, N-butyl-3-iodo-

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Compound of Interest

Compound Name: *Benzenemethanamine, N-butyl-3-iodo-*

Cat. No.: *B3054462*

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Disclaimer: **Benzenemethanamine, N-butyl-3-iodo-** is a novel chemical entity. The following application notes and protocols are hypothetical and have been developed for research and development purposes. They are based on the known biological activities and experimental procedures for structurally related compounds, such as substituted benzylamines and organoiodine compounds.[1][2][3]

Introduction

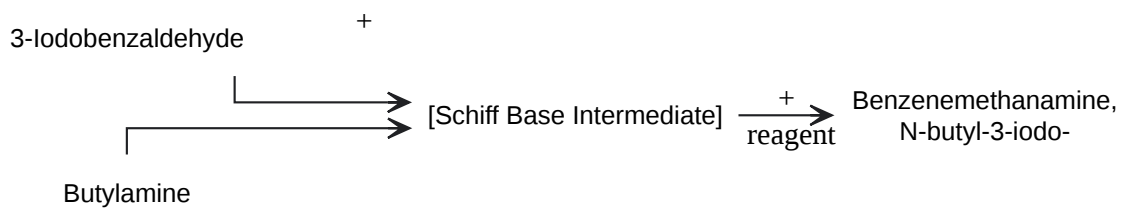
Substituted benzylamines are a class of organic compounds that form the backbone of numerous biologically active molecules and pharmaceuticals.[4][5] Derivatives of benzylamine have been investigated for a wide range of therapeutic applications, including their use as anticancer, anti-inflammatory, and antimicrobial agents.[1][6] The introduction of a halogen, such as iodine, at the meta-position of the benzene ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[2] 3-iodobenzylamine, for instance, is a key intermediate in the synthesis of various biologically active molecules.[2][7] This document outlines a hypothetical experimental protocol to investigate the potential anticancer properties of the novel compound **Benzenemethanamine, N-butyl-3-iodo-**.

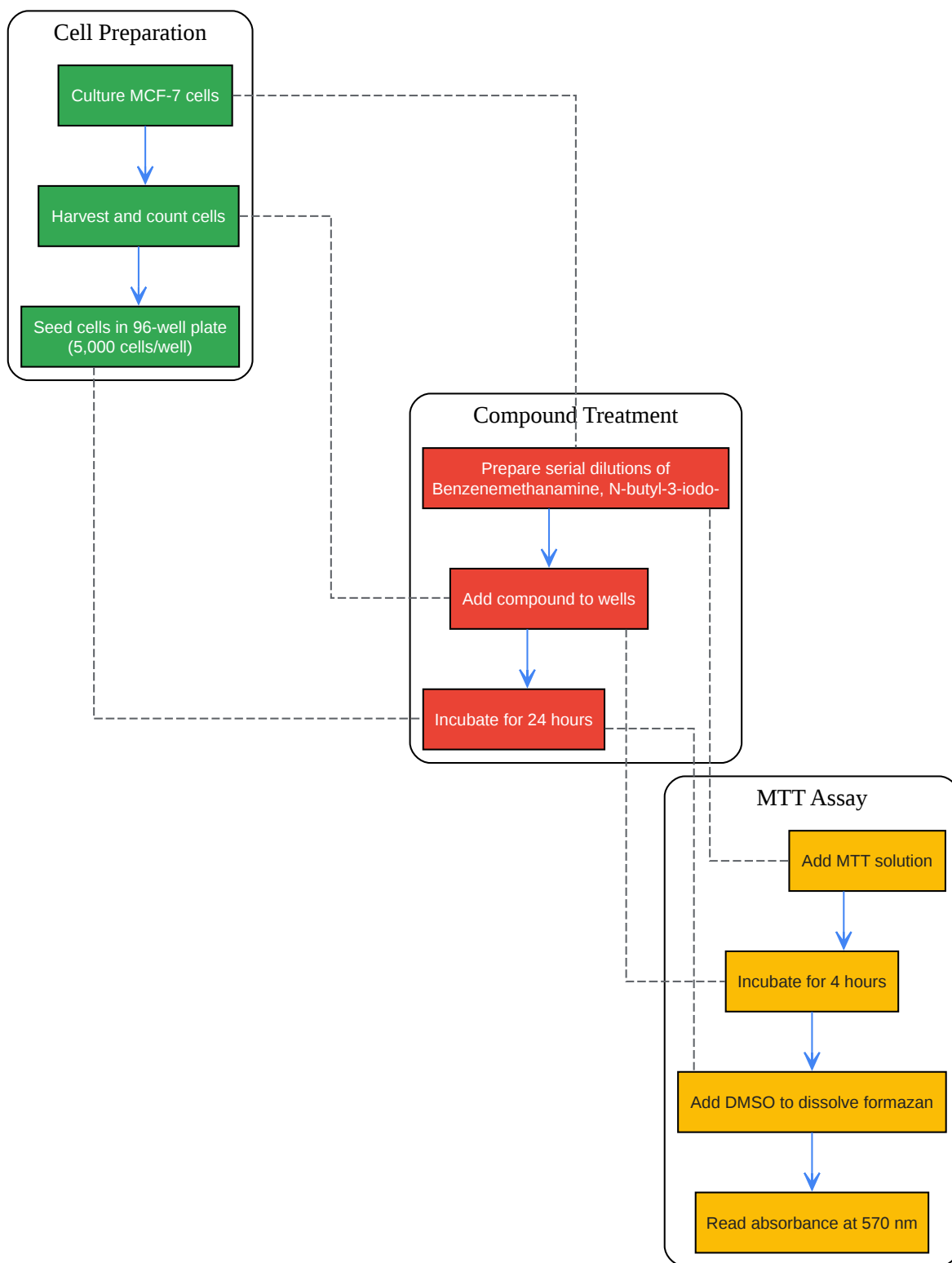
Synthesis of Benzenemethanamine, N-butyl-3-iodo-

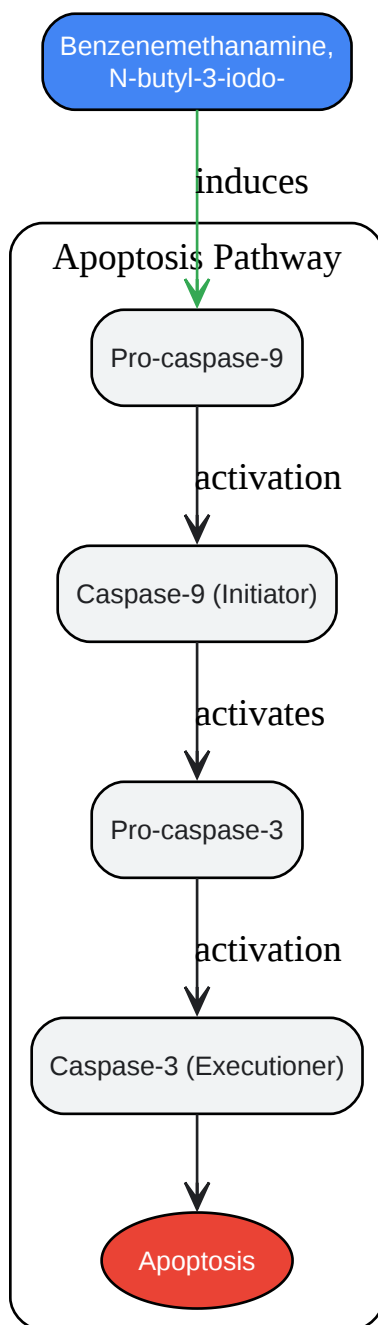
A plausible synthetic route for **Benzenemethanamine, N-butyl-3-iodo-** is via reductive amination of 3-iodobenzaldehyde with butylamine. This method is a common and effective way to form secondary amines.[1]

Reaction Scheme:

NaBH₄ (Sodium Borohydride)







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